molecular formula C11H11NO3 B14477892 Oxazole, 5-methoxy-2-(4-methoxyphenyl)- CAS No. 67567-57-1

Oxazole, 5-methoxy-2-(4-methoxyphenyl)-

Cat. No.: B14477892
CAS No.: 67567-57-1
M. Wt: 205.21 g/mol
InChI Key: YGXKDXZTWZTMEX-UHFFFAOYSA-N
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Description

Oxazole, 5-methoxy-2-(4-methoxyphenyl)- is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound is notable for its methoxy groups attached to the phenyl and oxazole rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives, including 5-methoxy-2-(4-methoxyphenyl)-oxazole, can be achieved through various methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .

Industrial Production Methods

Industrial production of oxazole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials, reaction conditions, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 5-methoxy-2-(4-methoxyphenyl)-, like other oxazole derivatives, can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups attached to the oxazole ring.

    Reduction: Reduction reactions can alter the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of oxazole derivatives with different properties and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of oxazole, 5-methoxy-2-(4-methoxyphenyl)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Oxazole, 5-methoxy-2-(4-methoxyphenyl)-, can be compared with other similar compounds, such as:

These compounds share some chemical properties with oxazole derivatives but also exhibit unique characteristics that make them suitable for different applications.

Properties

CAS No.

67567-57-1

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole

InChI

InChI=1S/C11H11NO3/c1-13-9-5-3-8(4-6-9)11-12-7-10(14-2)15-11/h3-7H,1-2H3

InChI Key

YGXKDXZTWZTMEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(O2)OC

Origin of Product

United States

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